Cucurbitacin D is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin family. It is a natural product primarily found in plants of the Cucurbitaceae family, such as Ecballium elaterium (squirting cucumber) [], and Trichosanthes kirilowii []. Cucurbitacin D has been identified as a potential antitumor agent, demonstrating significant cytotoxicity against various human cancer cell lines [, , ]. Research focuses on understanding its mechanisms of action and exploring its therapeutic potential in combating cancer and other diseases.
Synthesis Analysis
While Cucurbitacin D is a natural product, its complex structure has led researchers to explore its synthetic production. A study reported the isolation and purification of Cucurbitacin D from Ecballium elaterium fruit juice using reversed-phase flash chromatography combined with HPLC []. This method provides a practical approach for obtaining pure Cucurbitacin D for research purposes.
Molecular Structure Analysis
Cucurbitacin D possesses a complex tetracyclic triterpenoid structure. Its structure includes a cucurbitane skeleton featuring a 16,23-epoxy group []. A study reported the isolation and structural elucidation of a new 16,23-epoxy cucurbitacin D derivative from Ecballium elaterium fruit juice []. The configuration of this derivative and its isomerization products were analyzed using 1D and 2D NMR experiments [].
Chemical Reactions Analysis
Cucurbitacin D can undergo isomerization reactions. A study investigated the acid-catalyzed rearrangement of a 16,23-epoxy cucurbitacin D derivative, leading to the formation of (23R,24E) and (23R,24Z) isomers []. The study elucidated the mechanism of this rearrangement process [], providing insights into the reactivity of Cucurbitacin D.
Mechanism of Action
Inhibition of STAT3 and Akt Signaling: Cucurbitacin D suppresses the phosphorylation of STAT3 and Akt, key signaling pathways involved in cell proliferation and survival in breast cancer cells []. This inhibition leads to reduced tumor cell growth and increased apoptosis [].
Modulation of the Nrf2 Signaling Pathway: Cucurbitacin D activates the Nrf2 signaling pathway, promoting the expression of antioxidant proteins like HO-1 and LC3A []. This activation protects liver cells against oxidative damage induced by benzo[a]pyrene, a carcinogen found in tobacco smoke [].
Inhibition of NF-κB Activation: Cucurbitacin D suppresses NF-κB activation, a crucial regulator of inflammation and cell survival []. This inhibition contributes to apoptosis induction and suppression of tumor growth [].
Induction of Apoptosis and Cell Cycle Arrest: Cucurbitacin D triggers apoptosis through various pathways, including activation of caspase cascades, upregulation of pro-apoptotic proteins (Bax), and downregulation of anti-apoptotic proteins (Bcl-2) [, , , ]. Additionally, Cucurbitacin D induces cell cycle arrest in the G2/M phase [, ], further hindering cancer cell proliferation.
Disruption of the HSP90 Chaperone Machinery: Cucurbitacin D interferes with the function of heat shock protein 90 (Hsp90), a chaperone protein essential for the proper folding and stability of various oncogenic proteins []. This disruption prevents client protein maturation, leading to their degradation and tumor regression [].
Applications
Breast Cancer: Studies have demonstrated Cucurbitacin D's effectiveness in inhibiting breast cancer cell growth and inducing apoptosis [, ]. Its ability to suppress key signaling pathways like STAT3 and Akt makes it a promising candidate for further investigation in breast cancer treatment [, ].
Prostate Cancer: Cucurbitacin D shows significant activity against prostate cancer, inhibiting tumor growth both in vitro and in vivo [, ]. Notably, it targets glucose metabolism in metastatic prostate cancer cells, hindering their survival and growth [, ].
Liver Cancer: Research suggests that Cucurbitacin D exhibits hepatoprotective effects against damage induced by benzo[a]pyrene, a potent carcinogen []. Furthermore, studies have shown its efficacy in inhibiting the growth of liver cancer cells by modulating various signaling pathways, including JAK/STAT3, PI3K/Akt/mTOR, and MAPK [].
Pancreatic Cancer: Cucurbitacin D has shown potential as a therapeutic agent for pancreatic cancer, effectively inhibiting cell growth and inducing apoptosis in vitro and in vivo [, ]. It also demonstrates the ability to overcome gemcitabine resistance, suggesting its potential for enhancing the effectiveness of current chemotherapy regimens [].
Cervical Cancer: Cucurbitacin D exhibits potent anti-cancer activity against cervical cancer cells, inhibiting cell viability, inducing apoptosis, and suppressing tumor growth in a xenograft mouse model []. Its multi-faceted mechanism of action, including modulation of key oncogenic proteins and miRNAs, makes it a promising candidate for cervical cancer treatment [].
Related Compounds
Cucurbitacin B
Compound Description: Cucurbitacin B is a natural product found in various plants, particularly those belonging to the Cucurbitaceae family. It is a tetracyclic triterpenoid compound known for its potent biological activities, including anticancer, anti-inflammatory, and antiviral effects. [, , , , , ]
Isocucurbitacin D
Compound Description: Isocucurbitacin D is a structural isomer of Cucurbitacin D, also found in plants of the Cucurbitaceae family. It possesses a similar tetracyclic triterpenoid core but differs in the stereochemistry at specific carbon atoms. [, , , ]
2-O-β-glucopyranosil Cucurbitacin D
Compound Description: This compound is a glycoside derivative of Cucurbitacin D, where a β-glucopyranosyl moiety is attached to the hydroxyl group at the second carbon atom. This modification often enhances water solubility and can influence biological activity. []
Relevance: As a derivative of Cucurbitacin D, this glycoside likely exhibits similar cytotoxic effects against cancer cells, potentially with altered pharmacokinetic properties due to the sugar moiety. []
Cucurbitacin I
Compound Description: Cucurbitacin I, another member of the cucurbitacin family, shares the characteristic tetracyclic triterpenoid core structure. It is known for its cytotoxic effects on various cancer cell lines. [, , , ]
25-Acetylcucurbitacin F
Compound Description: 25-Acetylcucurbitacin F is a cucurbitacin derivative with an acetyl group attached to the hydroxyl group at the 25th carbon atom. It exhibits cytotoxic activity against various cancer cell lines. []
Relevance: Although structurally similar to Cucurbitacin D, the presence of the acetyl group in 25-Acetylcucurbitacin F might influence its interactions with biological targets, potentially altering its potency or target selectivity compared to Cucurbitacin D. []
Hexanorcucurbitacin I
Compound Description: Hexanorcucurbitacin I belongs to the cucurbitacin family but lacks six carbon atoms compared to the typical cucurbitacin structure. Despite this difference, it still exhibits cytotoxic activities against cancer cell lines. []
Neocucurbitacin B
Compound Description: Neocucurbitacin B is a cucurbitacin compound that exhibits cytotoxic activity against various human cancer cell lines. []
23,24-Dihydroisocucurbitacin D
Compound Description: This cucurbitacin derivative is characterized by the saturation of the double bond between carbon atoms 23 and 24 in the isocucurbitacin D structure. []
Relevance: This structural modification distinguishes 23,24-Dihydroisocucurbitacin D from Cucurbitacin D, potentially impacting its biological activity, metabolism, and overall pharmacological profile. []
16-Dehydroxycucurbitacin
Compound Description: 16-Dehydroxycucurbitacin, as its name suggests, lacks a hydroxyl group at the 16th carbon atom compared to other cucurbitacins. This compound displays a good binding affinity to protein kinase and human topoisomerase IIβ. []
Relevance: While structurally related to Cucurbitacin D, the absence of the hydroxyl group in 16-Dehydroxycucurbitacin is likely to affect its interactions with biological targets, potentially leading to differences in its pharmacological properties and anticancer activity. []
Hexanorcucurbitacin D
Compound Description: This cucurbitacin derivative lacks six carbon atoms compared to the parent cucurbitacin D structure. []
Relevance: The structural difference between Hexanorcucurbitacin D and Cucurbitacin D, particularly the missing six-carbon unit, suggests a potential difference in their pharmacokinetic and pharmacodynamic properties. This structural modification could influence its absorption, metabolism, and target interactions. []
Dihydro-epi-iso-cucurbitacin D1. Compound Description: Dihydro-epi-iso-cucurbitacin D is a cucurbitacin derivative identified in Citrullus colocynthis. []2. Relevance: As a cucurbitacin compound, Dihydro-epi-iso-cucurbitacin D shares structural similarities with Cucurbitacin D. Further research is needed to elucidate the specific differences in their biological activities and pharmacological properties. []
Dihydroisocucurbitacin B-25-acaetate1. Compound Description: Dihydroisocucurbitacin B-25-acaetate is a cucurbitacin derivative found in Citrullus colocynthis. []2. Relevance: This cucurbitacin derivative shares structural features with Cucurbitacin D, but the presence of the acetate group might influence its pharmacological properties. []
2-Deoxycucurbitacin D1. Compound Description: 2-Deoxycucurbitacin D is a cucurbitacin D analogue that lacks a hydroxyl group at the second carbon atom. It exhibits potent cytotoxic activity against various human cancer cell lines. []2. Relevance: The absence of the hydroxyl group at the second carbon distinguishes 2-Deoxycucurbitacin D from Cucurbitacin D, potentially influencing its interactions with biological targets and its overall pharmacological profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dibenzyl N,N-diethylphosphoramidite is repoted to be suitable reagent for the efficient 1H-tetrazole-catalyzed ′phosphite-triester′ phosphorylation of the protected serine derivatives.